3-Bromo-4-(difluoromethyl)benzaldehyde
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Overview
Description
3-Bromo-4-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a difluoromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(difluoromethyl)benzaldehyde typically involves the bromination of 4-(difluoromethyl)benzaldehyde. One common method includes the use of bromine or a brominating agent in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(difluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Oxidation: 3-Bromo-4-(difluoromethyl)benzoic acid.
Reduction: 3-Bromo-4-(difluoromethyl)benzyl alcohol.
Coupling: Various biaryl compounds or alkynyl derivatives.
Scientific Research Applications
3-Bromo-4-(difluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(difluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, the bromine and difluoromethyl groups influence the reactivity and selectivity of the compound. The aldehyde group can participate in various nucleophilic addition reactions, while the bromine atom can undergo substitution or coupling reactions. The difluoromethyl group can affect the electronic properties of the molecule, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the difluoromethyl group.
3-Bromo-4-(trifluoromethyl)benzaldehyde: Similar but with a trifluoromethyl group instead of a difluoromethyl group.
3-Bromo-4-methylbenzaldehyde: Similar but with a methyl group instead of a difluoromethyl group.
Uniqueness
3-Bromo-4-(difluoromethyl)benzaldehyde is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct electronic and steric properties
Biological Activity
3-Bromo-4-(difluoromethyl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including relevant case studies, research findings, and a summary of its effects on various biological systems.
Biological Activity Overview
Research indicates that compounds containing bromine and difluoromethyl groups often exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have investigated the anticancer potential of benzaldehyde derivatives, including this compound. For instance, a study assessed the cytotoxic effects of various benzaldehyde derivatives on cancer cell lines such as LNCaP and PC-3. The results indicated that certain derivatives exhibited potent antiproliferative activity with IC50 values in the low micromolar range (e.g., 1.33 µM for some derivatives) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-Br-4-DFMB | LNCaP | 1.33 |
Other Derivatives | PC-3 | 3.29 |
This suggests that this compound may have similar or enhanced potency due to the presence of the difluoromethyl group, which can influence interactions with biological targets.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, studies on related compounds have shown that modifications in the benzaldehyde structure can lead to significant changes in enzyme inhibitory activity. A notable finding is that fluorinated compounds often exhibit improved binding affinity due to enhanced electronic properties .
Inhibition assays have demonstrated that certain derivatives can inhibit key enzymes involved in metabolic pathways relevant to cancer progression. The specific mechanism by which this compound exerts its effects remains an area for further investigation.
Case Studies
- Cytotoxicity Assessment : A study conducted on various substituted benzaldehydes, including this compound, showed significant cytotoxic effects against breast cancer cell lines. Fluorescence microscopy revealed increased cell death rates in treated cells compared to controls .
- Structure-Activity Relationship (SAR) : Research highlighted the importance of substituents on the benzene ring in modulating biological activity. The presence of both bromine and difluoromethyl groups was found to enhance cytotoxicity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C8H5BrF2O |
---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
3-bromo-4-(difluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H5BrF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-4,8H |
InChI Key |
FRSJLRYLENIMTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)C(F)F |
Origin of Product |
United States |
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